molecular formula C21H22N4O3S B2504946 N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-63-5

N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2504946
CAS No.: 851079-63-5
M. Wt: 410.49
InChI Key: DUTHVFZEWSNAEX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound featuring a butyl-substituted phenyl group, a nitrophenyl-substituted imidazole ring, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via a condensation reaction between a 4-nitrophenyl aldehyde and an amine, followed by cyclization.

    Thioacetamide Linkage Formation: The imidazole derivative is then reacted with a thioacetamide compound under basic conditions to form the thioacetamide linkage.

    Butylphenyl Substitution: Finally, the butyl-substituted phenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The thioacetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl and imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thioacetamide linkage may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-1-naphthamide: Similar in structure but with a naphthamide group instead of an imidazole ring.

    N-(4-butylphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the nitro group on the phenyl ring.

Uniqueness

N-(4-butylphenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both a nitrophenyl group and an imidazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-butylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-3-4-16-5-7-17(8-6-16)23-20(26)15-29-21-22-13-14-24(21)18-9-11-19(12-10-18)25(27)28/h5-14H,2-4,15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTHVFZEWSNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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